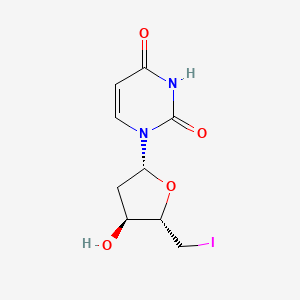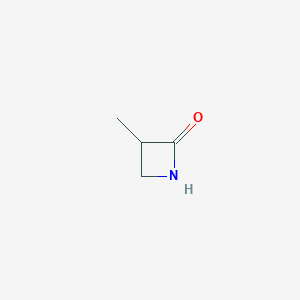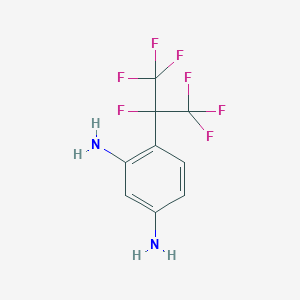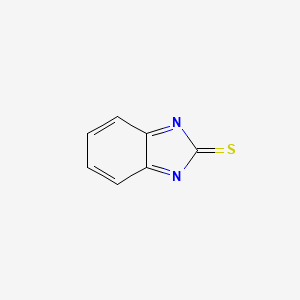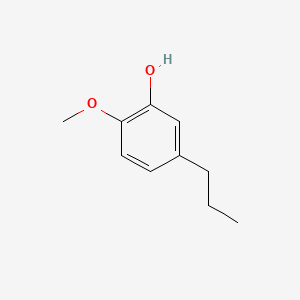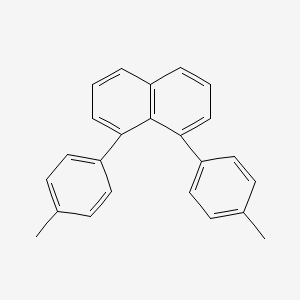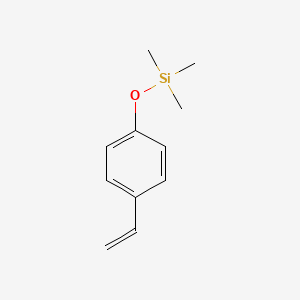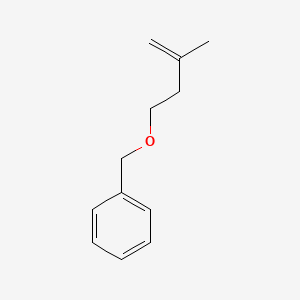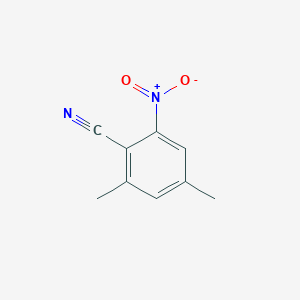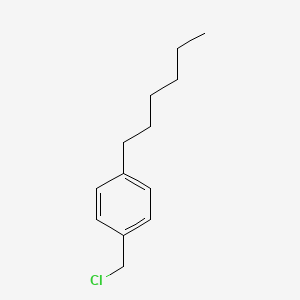
1-(chloromethyl)-4-hexylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-4-hexylbenzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-hexylbenzene can be synthesized through the chloromethylation of 4-hexylbenzene. This process typically involves the reaction of 4-hexylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating its attack by the aromatic pi-electrons of the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-hexylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation Reactions: The hexyl chain can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Alcohols, amines, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-4-hexylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-hexylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The hexyl chain provides hydrophobic properties, influencing the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-(Chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a hexyl chain.
1-(Chloromethyl)-4-ethylbenzene: Contains an ethyl group instead of a hexyl chain.
1-(Chloromethyl)-4-propylbenzene: Features a propyl group instead of a hexyl chain.
Uniqueness: 1-(Chloromethyl)-4-hexylbenzene is unique due to the length of its hexyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer chain increases hydrophobicity and can influence the compound’s reactivity and applications in various fields.
Properties
CAS No. |
58999-67-0 |
|---|---|
Molecular Formula |
C13H19Cl |
Molecular Weight |
210.74 g/mol |
IUPAC Name |
1-(chloromethyl)-4-hexylbenzene |
InChI |
InChI=1S/C13H19Cl/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 |
InChI Key |
YSDRLNRMJRFZDN-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)CCl |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


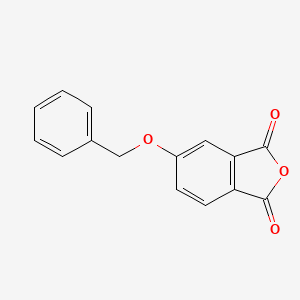
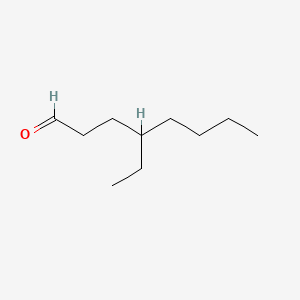

![Benzoic acid, 2-[[(2-hydroxyethyl)amino]carbonyl]-](/img/structure/B3054146.png)
